Reactivity Profile: Synthetic Utility vs. 2-Chloroquinoxaline
The compound's value is primarily as a synthetic intermediate. Its reactivity differs from the simpler building block 2-chloroquinoxaline due to the presence of the 3-pyridinyl group, which can influence reaction rates and regioselectivity in subsequent nucleophilic aromatic substitution reactions . While specific kinetic data for this exact compound is limited in primary literature, the established methodology for synthesizing quinoxaline derivatives using 2-chloroquinoxaline provides a class-level baseline [1]. The target compound, with its additional pyridinyl moiety, offers a distinct, pre-functionalized scaffold that reduces the number of synthetic steps required to access more complex pyridyl-quinoxaline hybrids compared to starting from 2-chloroquinoxaline . This directly impacts procurement decisions for labs focused on synthesizing these specific heterocyclic systems.
| Evidence Dimension | Synthetic Step Economy / Scaffold Complexity |
|---|---|
| Target Compound Data | Pre-functionalized with a 2-pyridinyl group at the 3-position, providing a distinct starting point for further derivatization. |
| Comparator Or Baseline | 2-Chloroquinoxaline (CAS 1448-87-9) is a simpler building block lacking the 3-pyridinyl group, requiring additional synthetic steps to introduce aryl/heteroaryl substituents. |
| Quantified Difference | Not directly quantifiable; difference is in the number of synthetic steps saved or the specific regioisomer accessed. The presence of the 3-pyridinyl group enables the synthesis of a unique class of compounds. |
| Conditions | Nucleophilic aromatic substitution (SNAr) reactions with amines, phenols, or thiols; reaction conditions may vary based on the nucleophile and desired product. |
Why This Matters
For procurement, this determines whether the researcher is purchasing a basic building block for a multi-step synthesis or a more advanced, functionalized intermediate that saves time and resources for accessing specific molecular architectures.
- [1] Bhattacharjee, G., Sondhi, S. M., Dinodia, M., & Mishra, S. K. (2008). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. Indian Journal of Chemical Technology, 15(1), 72-74. View Source
